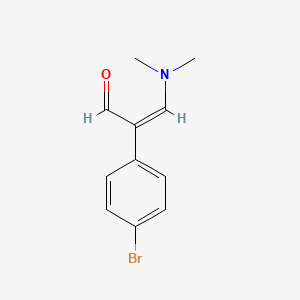
(Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde is an organic compound characterized by the presence of a bromophenyl group, a dimethylamino group, and an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde typically involves the reaction of 4-bromobenzaldehyde with dimethylamine and an appropriate acrylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated reactors and advanced purification systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-bromophenyl-3-(dimethylamino)acrylic acid.
Reduction: 2-(4-bromophenyl)-3-(dimethylamino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry as a building block for the development of new drugs. Its ability to undergo various chemical transformations makes it a useful scaffold for the design of bioactive molecules.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties. Its incorporation into polymeric structures can enhance the thermal and mechanical properties of the resulting materials.
Mechanism of Action
The mechanism of action of (Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde is largely dependent on its chemical reactivity. The presence of the bromophenyl and dimethylamino groups allows for interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-chlorophenyl)-3-(dimethylamino)acrylaldehyde
- (Z)-2-(4-fluorophenyl)-3-(dimethylamino)acrylaldehyde
- (Z)-2-(4-methylphenyl)-3-(dimethylamino)acrylaldehyde
Uniqueness
(Z)-2-(4-bromophenyl)-3-(dimethylamino)acrylaldehyde is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents, making this compound particularly valuable in certain synthetic and research applications.
Properties
CAS No. |
85907-67-1 |
|---|---|
Molecular Formula |
C11H12BrNO |
Molecular Weight |
254.12 g/mol |
IUPAC Name |
(Z)-2-(4-bromophenyl)-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C11H12BrNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3/b10-7+ |
InChI Key |
NARILRBZOTXTRZ-JXMROGBWSA-N |
Isomeric SMILES |
CN(C)/C=C(\C=O)/C1=CC=C(C=C1)Br |
Canonical SMILES |
CN(C)C=C(C=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















